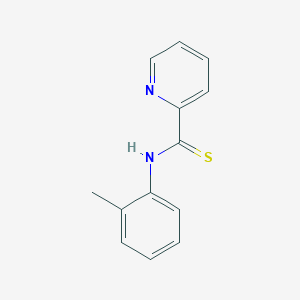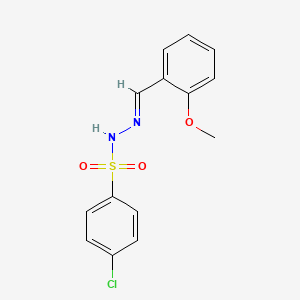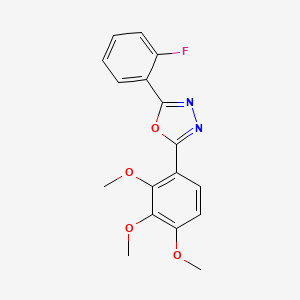
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-915 and is a potent antagonist of the G protein-coupled receptor 39 (GPR39).
Wissenschaftliche Forschungsanwendungen
TAK-915 has been extensively studied for its potential applications in various fields such as neuroscience, gastroenterology, endocrinology, and oncology. In neuroscience, TAK-915 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and cognition. In gastroenterology, TAK-915 has been studied for its potential role in regulating gastric acid secretion and motility. In endocrinology, TAK-915 has been shown to regulate insulin secretion and glucose homeostasis. In oncology, TAK-915 has been studied for its potential role in inhibiting tumor growth and metastasis.
Wirkmechanismus
TAK-915 is a potent antagonist of GPR39, which is a receptor that is widely expressed in various tissues including the brain, gastrointestinal tract, and pancreas. GPR39 has been shown to play a role in the regulation of various physiological processes such as gastric acid secretion, insulin secretion, and glucose homeostasis. TAK-915 binds to GPR39 and inhibits its activation, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
TAK-915 has been shown to have various biochemical and physiological effects depending on the tissue and cell type. In the brain, TAK-915 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and cognition. In the gastrointestinal tract, TAK-915 has been shown to regulate gastric acid secretion and motility. In the pancreas, TAK-915 has been shown to regulate insulin secretion and glucose homeostasis. In cancer cells, TAK-915 has been shown to inhibit cell proliferation and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-915 has several advantages for lab experiments. It is a potent and selective antagonist of GPR39, which makes it an ideal tool for studying the physiological and pathological roles of GPR39. TAK-915 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-915 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. Additionally, TAK-915 has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of TAK-915. First, further studies are needed to fully elucidate the physiological and pathological roles of GPR39 and the potential therapeutic applications of TAK-915 in various diseases. Second, the development of more potent and selective GPR39 antagonists may provide new tools for studying the functions of GPR39. Third, the evaluation of the long-term safety and toxicity of TAK-915 is necessary for its potential clinical development. Fourth, the investigation of the potential synergistic effects of TAK-915 with other drugs may provide new therapeutic opportunities. Finally, the development of novel delivery systems for TAK-915 may improve its solubility and bioavailability, which may enhance its potential clinical applications.
Conclusion:
In conclusion, TAK-915 is a promising compound that has potential applications in various fields such as neuroscience, gastroenterology, endocrinology, and oncology. Its potent and selective antagonism of GPR39 makes it an ideal tool for studying the physiological and pathological roles of GPR39. Further studies are needed to fully elucidate the potential therapeutic applications of TAK-915 and its long-term safety and toxicity.
Synthesemethoden
The synthesis of TAK-915 involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at a low temperature. The resulting product is then purified by column chromatography to obtain TAK-915 in high yield and purity.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h5-8H,1-4,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDWVHYKKRWTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)
![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)

![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)


![3-[(4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5794015.png)
![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

